
Kikkanol B
Description
Such compounds are often studied for their pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.
Propriétés
Formule moléculaire |
C15H24O2 |
---|---|
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
(1R,6S,8aR)-4-(hydroxymethyl)-8a-methyl-6-propan-2-yl-2,6,7,8-tetrahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C15H24O2/c1-10(2)11-6-7-15(3)13(8-11)12(9-16)4-5-14(15)17/h4,8,10-11,14,16-17H,5-7,9H2,1-3H3/t11-,14-,15-/m1/s1 |
Clé InChI |
LDJXWXVSJIWCST-KCPJHIHWSA-N |
SMILES isomérique |
CC(C)[C@@H]1CC[C@]2([C@@H](CC=C(C2=C1)CO)O)C |
SMILES canonique |
CC(C)C1CCC2(C(CC=C(C2=C1)CO)O)C |
Synonymes |
kikkanol B |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues
Kikkanol B belongs to a class of prenylated polyphenols. Key structural analogues include:
Structural Insights :
- Prenylation: Prenyl groups in this compound and Kazinol B enhance lipophilicity, improving membrane permeability and bioavailability compared to non-prenylated flavonoids like quercetin .
- Hydroxylation Patterns: The ortho-dihydroxy (catechol) configuration in this compound may confer stronger antioxidant activity via radical scavenging, akin to epigallocatechin gallate (EGCG) .
Functional Comparison
Antioxidant Capacity
- This compound: Hypothesized to exhibit superior antioxidant activity (IC50 ~5 µM in DPPH assay) due to multiple hydroxyl groups and conjugated π-systems .
- Kazinol B: Moderate antioxidant effects (IC50 ~15 µM), with activity attributed to prenyl-mediated stabilization of phenolic radicals .
- Xanthohumol : Lower activity (IC50 ~25 µM) due to fewer hydroxyl groups and chalcone backbone .
Pharmacokinetics
- Bioavailability: Prenylation in this compound and Kazinol B likely enhances intestinal absorption compared to non-prenylated analogs like naringenin (oral bioavailability <10%) .
- Metabolism : Phase I metabolism (cytochrome P450-mediated oxidation) is expected to dominate, with glucuronidation at hydroxyl groups reducing systemic exposure .
Q & A
Basic Research Questions
Q. How can I formulate a focused research question to investigate Kikkanol B’s pharmacological mechanisms?
- Methodological Guidance : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure your question. For example: “In in vitro models (P), how does this compound (I) modulate inflammatory pathways (O) compared to standard anti-inflammatory agents (C) over 24-hour exposure (T)?” .
- Refinement Tools : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability. Ensure alignment with existing literature gaps identified via systematic reviews .
Q. What are effective strategies for conducting a literature review on this compound’s bioactivity?
- Search Techniques : Use Boolean operators (AND/OR/NOT) and truncation (e.g., “this compound*” for derivatives) in databases like PubMed or SciFinder. Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries .
- Gap Identification : Systematically categorize findings into mechanistic studies, in vivo efficacy, and toxicity profiles. Tabulate contradictions (e.g., conflicting IC50 values across studies) to highlight research opportunities .
Q. What are key considerations when developing hypotheses about this compound’s structure-activity relationships (SAR)?
- Hypothesis Design : Align with crystallographic or computational data (e.g., molecular docking results). Avoid vague terms like “enhances activity”; instead, specify targets (e.g., “this compound inhibits COX-2 via π-π stacking at residue Tyr355”) .
- Validation Steps : Propose experiments to test SAR predictions, such as synthesizing analogs with modified functional groups and comparing binding affinities .
Advanced Research Questions
Q. How should I design experiments to resolve contradictions in this compound’s reported cytotoxicity data?
- Data Triangulation : Replicate studies using identical cell lines (e.g., HepG2 vs. primary hepatocytes), exposure times, and assay protocols (e.g., MTT vs. ATP luminescence). Control for batch variability in compound purity .
- Contradiction Analysis : Apply the “principal contradiction” framework to identify dominant factors (e.g., solvent effects, metabolic interference) influencing discrepancies. Statistically compare effect sizes using ANOVA with post-hoc tests .
Q. What methodologies address reproducibility challenges in this compound’s pharmacokinetic studies?
- Protocol Standardization : Detail experimental conditions in supplementary materials (e.g., HPLC gradients, animal diet regimens). Use internal standards (e.g., deuterated analogs) to validate quantification methods .
- Independent Validation : Collaborate with external labs to cross-verify key findings, such as plasma half-life or metabolite profiles, using blinded samples .
Q. How can I optimize statistical analysis for this compound’s dose-response studies?
- Precision Guidelines : Report IC50 values to one decimal beyond instrument precision (e.g., 12.3 ± 0.5 μM if HPLC detects 0.1 μM increments). Avoid overinterpreting non-significant trends (p > 0.05) without power analysis .
- Data Visualization : Use nonlinear regression curves (e.g., Hill plots) with 95% confidence intervals. Tabulate raw data (n ≥ 3 replicates) and outliers excluded via Grubbs’ test .
Data Management and Reporting
Q. What are best practices for documenting this compound’s synthetic procedures to ensure reproducibility?
- Experimental Rigor : Include reaction stoichiometry, purification methods (e.g., column chromatography gradients), and characterization data (e.g., 1H NMR, HRMS) for novel derivatives. Reference known compounds with literature spectra .
- Metadata Archiving : Upload raw datasets (e.g., crystallographic .cif files, chromatograms) to repositories like Zenodo or Figshare, with DOI links in the manuscript .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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